molecular formula C15H18FN3O4S B11269472 Ethyl 3-ethyl-5-{[(2-fluorophenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate

Ethyl 3-ethyl-5-{[(2-fluorophenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate

Cat. No.: B11269472
M. Wt: 355.4 g/mol
InChI Key: BMCFHXIVPQDROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-ethyl-5-{[(2-fluorophenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-ethyl-5-{[(2-fluorophenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-5-{[(2-fluorophenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 3-ethyl-5-{[(2-fluorophenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-ethyl-5-{[(2-fluorophenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-ethyl-5-{[(2-fluorophenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H18FN3O4S

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 5-ethyl-3-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C15H18FN3O4S/c1-3-12-13(15(20)23-4-2)14(19-18-12)24(21,22)17-9-10-7-5-6-8-11(10)16/h5-8,17H,3-4,9H2,1-2H3,(H,18,19)

InChI Key

BMCFHXIVPQDROH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC=CC=C2F)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.